8,8-Dimethyl-1-azabicyclo[5.2.0]nonan-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-Dimethyl-1-azabicyclo[5.2.0]nonan-9-one is a bicyclic compound that features a nitrogen atom within its structure. This compound is part of the azabicyclo family, which is known for its diverse biological activities and applications in various fields of research .
Vorbereitungsmethoden
The synthesis of 8,8-Dimethyl-1-azabicyclo[5.2.0]nonan-9-one can be achieved through several synthetic routes. One common method involves the multicomponent reaction of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions with optimized conditions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
8,8-Dimethyl-1-azabicyclo[5.2.0]nonan-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including antifungal and antibacterial activities . Additionally, it is used in the industry for the development of new materials and catalysts .
Wirkmechanismus
The mechanism of action of 8,8-Dimethyl-1-azabicyclo[5.2.0]nonan-9-one involves its interaction with specific molecular targets and pathways. The nitrogen atom within its structure plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
8,8-Dimethyl-1-azabicyclo[5.2.0]nonan-9-one can be compared with other similar compounds such as 8-azabicyclo[3.2.1]octane and bicyclo[4.3.0]nonane . These compounds share similar structural features but differ in their specific chemical properties and biological activities. The unique structure of this compound makes it particularly interesting for research and development in various fields .
Eigenschaften
CAS-Nummer |
88413-89-2 |
---|---|
Molekularformel |
C10H17NO |
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
8,8-dimethyl-1-azabicyclo[5.2.0]nonan-9-one |
InChI |
InChI=1S/C10H17NO/c1-10(2)8-6-4-3-5-7-11(8)9(10)12/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
DBZJNZUIESPFNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCCCCN2C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.